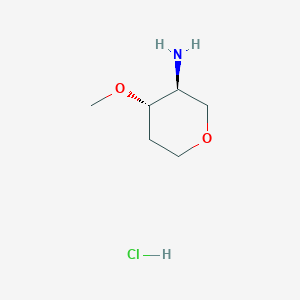![molecular formula C9H7BrN2O2 B11782952 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11782952.png)
2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the bromination of benzimidazole derivatives followed by acetic acid substitution. One common method includes the reaction of 2-bromoaniline with glyoxal in the presence of ammonium acetate to form the benzimidazole core. This is followed by bromination using N-bromosuccinimide (NBS) and subsequent acetic acid substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins in microorganisms. In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid
Comparison: 2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to its bromine substitution, which can significantly influence its reactivity and biological activity compared to its methyl or chloro counterparts. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
2-(2-bromo-3H-benzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14) |
InChIキー |
VYEQWOZMERNYCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)







![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)
![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)
